2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
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Overview
Description
2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is an organic compound that belongs to the class of diarylthioethers. This compound contains a thioether group substituted by two aryl groups, specifically a phenyl group and a 4-methyl-1,2,4-triazol-3-yl group. The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide typically involves the reaction of 4-methyl-1,2,4-triazole-3-thiol with N-phenylacetamide. The reaction is carried out under reflux conditions in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The phenylacetamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated derivatives of the phenylacetamide moiety.
Scientific Research Applications
2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form non-covalent interactions with the active sites of enzymes, inhibiting their activity. Additionally, the compound may interfere with cellular pathways by binding to key proteins, leading to the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
- 3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3]benzoxazole
- 6-[(2,4-dichlorophenoxy)methyl]-3-[(4-chloro-phenoxy)methyl]-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is unique due to its specific combination of a triazole ring and a phenylacetamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets sets it apart from other similar compounds .
Properties
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-15-8-12-14-11(15)17-7-10(16)13-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVMERXYZKZANS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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